PtOEP

描述

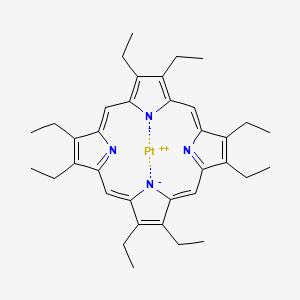

Platinum octaethylporphyrin is a platinum-based porphyrin compound known for its unique photophysical properties. It is widely used as a photosensitizer in various scientific applications, particularly in the field of triplet-triplet annihilation photon upconversion. The compound’s ability to absorb light and transfer energy efficiently makes it a valuable tool in both research and industrial settings.

作用机制

Target of Action

Platinum Octaethylporphyrin (PtOEP) is a type of metalloporphyrin that primarily targets oxygen molecules . It is used as a fluorescent dye in the fabrication of oxygen sensors and as a sensitizer in upconversion organogels .

Mode of Action

This compound interacts with its targets through a process known as phosphorescence. This process involves the absorption of light by the this compound molecule, which then transitions from a singlet state to a triplet state . The triplet state is longer-lived and allows for energy transfer to oxygen molecules . This energy transfer results in the quenching of the phosphorescence, which can be measured and correlated to the concentration of oxygen .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphorescence pathway. When this compound absorbs light, it transitions to an excited state. This excited state can then undergo intersystem crossing (ISC) to reach a triplet state . The triplet state of this compound can interact with oxygen molecules, leading to the quenching of phosphorescence .

Result of Action

The primary result of this compound’s action is the quenching of phosphorescence in the presence of oxygen. This quenching can be measured and used to determine the concentration of oxygen in a given environment . Additionally, this compound has been shown to have strong phosphorescence at room temperature with a quantum yield close to 50%, making it an effective sensor for oxygen .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of oxygen in the environment leads to the quenching of this compound’s phosphorescence . Additionally, the physical form of this compound (e.g., thin film or nanoparticle) can influence its action and efficacy . Furthermore, this compound has been shown to have high oxygen sensitivity, strong anti-interference ability, and accurate detection capabilities, making it suitable for use in a variety of environments .

生化分析

Biochemical Properties

The biochemical properties of PtOEP are largely influenced by its interactions with different solvents. Studies have shown that different solvents can significantly affect the photonic and fluorescent properties of this compound . These interactions can influence many parameters such as incidence angle/refraction angle, contrast, optical conductivity, conductivity, peak absorption rate, peak emission, Stokes shift, fluorescence quantum yield, and sensitivity .

Cellular Effects

In the context of cellular effects, this compound has been used as a delivery vehicle for triplet-triplet annihilation upconversion (TTA-UC) in biodegradable poly (lactic-co-glycolic acid) (PLGA)-NPs . This has significant implications for cell function, particularly in the context of cancer bioimaging .

Molecular Mechanism

The molecular mechanism of this compound is largely based on its optical properties. When used in conjunction with a photosensitizer/emitter pair, this compound can generate highly efficient TTA-UC at low excitation power densities . This makes it suitable for clinical applications, particularly in the field of cancer bioimaging .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. For instance, TTA-UC could be detected in the tumor area 96 hours after in vivo administration of TTA-UC-PLGA-NPs, confirming the integrity and suitability of PLGA-NPs as a TTA-UC in vivo delivery system .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. Given its use in cancer bioimaging, it is likely that dosage would have a significant impact on its efficacy and potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its encapsulation into PLGA-NPs . This allows for targeted delivery and accumulation in specific areas, such as tumor sites .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its encapsulation into PLGA-NPs . This could direct it to specific compartments or organelles within the cell, potentially influencing its activity or function .

准备方法

Synthetic Routes and Reaction Conditions

Platinum octaethylporphyrin can be synthesized through a series of chemical reactions involving the formation of the porphyrin ring followed by the introduction of platinum. One common method involves the reaction of octaethylporphyrin with a platinum salt, such as platinum(II) chloride, in the presence of a base. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of platinum octaethylporphyrin often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as column chromatography and recrystallization .

化学反应分析

Types of Reactions

Platinum octaethylporphyrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form platinum(IV) derivatives.

Reduction: It can be reduced back to its platinum(II) state.

Substitution: Ligands attached to the platinum center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand substitution reactions typically involve the use of coordinating solvents and bases to facilitate the exchange of ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield platinum(IV) complexes, while reduction reactions revert the compound to its platinum(II) state .

科学研究应用

Platinum octaethylporphyrin has a wide range of applications in scientific research:

相似化合物的比较

Platinum octaethylporphyrin is often compared with other porphyrin-based photosensitizers, such as:

Palladium tetraphenylporphyrin: Similar in structure but with different photophysical properties.

Platinum tetraphenyltetrabenzoporphyrin: Known for its strong absorption in the near-infrared region.

Platinum tetraphenylporphyrin: Another platinum-based porphyrin with distinct photophysical characteristics.

Platinum octaethylporphyrin stands out due to its high efficiency in triplet-triplet annihilation photon upconversion and its strong phosphorescence at room temperature .

属性

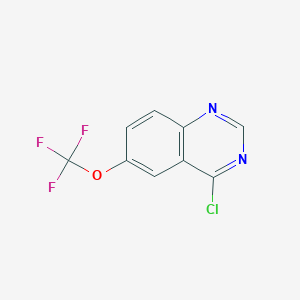

IUPAC Name |

2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;platinum(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAODGUVBNLMTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of PtOEP?

A1: this compound has the molecular formula C36H44N4Pt and a molecular weight of 707.85 g/mol.

Q2: What are the key spectroscopic features of this compound?

A: this compound displays strong absorption in the UV-vis region, with characteristic Soret and Q bands. It exhibits intense phosphorescence at room temperature, unlike many organic molecules, with a peak typically around 650 nm. [, , ]

Q3: Why is this compound's room-temperature phosphorescence significant?

A: This property, arising from the heavy atom effect of platinum, enables its use in various optical sensing applications, including oxygen sensing, where the long phosphorescence lifetime allows for sensitive detection of oxygen quenching. [, , , ]

Q4: Is this compound compatible with common polymer matrices for device fabrication?

A: Yes, this compound has been successfully incorporated into a range of polymer hosts, including polystyrene (PS), poly(methyl methacrylate) (PMMA), poly(9,9-dioctylfluorene) (PFO), and polydimethylsiloxane (PDMS), demonstrating its versatility for device fabrication. [, , , , , ]

Q5: Does this compound aggregate in these matrices, and how does this impact its properties?

A: The aggregation behavior of this compound is influenced by its concentration and the nature of the host matrix. At higher concentrations and in certain hosts, this compound tends to form aggregates, which can alter its photophysical properties, such as phosphorescence lifetime and quantum yield. [, , ]

Q6: How does temperature affect this compound's luminescence and energy transfer processes in solid films?

A: Lowering the temperature generally enhances both this compound phosphorescence and the efficiency of triplet-triplet annihilation (TTA) upconversion processes in this compound-containing composites. This is attributed to reduced non-radiative decay pathways and enhanced energy transfer at lower temperatures. [, ]

Q7: How stable is this compound under continuous photoexcitation, and what factors influence its photostability?

A: this compound exhibits good photostability, but prolonged exposure to UV irradiation, particularly in the presence of oxygen, can lead to degradation. Incorporation into protective matrices and the use of less energetic excitation wavelengths can improve its photostability. [, ]

Q8: What is triplet-triplet annihilation upconversion (TTA-UC), and how is this compound involved?

A: TTA-UC is a process where two low-energy triplet excitons combine to produce one higher-energy singlet exciton, leading to the emission of a higher-energy photon. This compound acts as an efficient sensitizer in TTA-UC systems, absorbing lower-energy photons and transferring the energy to an acceptor molecule, which then undergoes TTA to emit upconverted light. [, , , , ]

Q9: What factors influence the efficiency of TTA-UC in this compound-based systems?

A: Key factors include the choice of acceptor molecule, the concentration and distribution of this compound and the acceptor in the solid matrix, the efficiency of triplet energy transfer from this compound to the acceptor, and the presence of any quenching pathways that compete with TTA. [, , , , , ]

Q10: Can you provide an example of a successful TTA-UC system incorporating this compound?

A: A highly efficient solid-state TTA-UC system was achieved using this compound as the sensitizer and a bulky 9,10-diphenylanthracene (DPA) derivative as the emitter. The bulky substituents on DPA improved the dispersion of this compound within the emitter crystals, leading to a significant enhancement in the TTA-UC quantum yield. []

Q11: How is this compound employed in optical oxygen sensors?

A: this compound's phosphorescence is highly sensitive to the presence of oxygen. As oxygen concentration increases, the phosphorescence intensity and lifetime decrease proportionally due to collisional quenching. This phenomenon is the basis for this compound-based optical oxygen sensors. [, , , , , ]

Q12: What are the advantages of using this compound in optical oxygen sensors?

A: this compound offers several advantages, including high sensitivity to oxygen, a large Stokes shift, relatively long phosphorescence lifetime (allowing for time-resolved measurements), good photostability, and compatibility with various immobilization matrices. [, , , , , ]

Q13: Are there different methods to measure the oxygen-dependent phosphorescence of this compound in sensors?

A: Yes, both intensity-based and lifetime-based methods can be employed. Intensity-based sensing relies on measuring the decrease in phosphorescence intensity with increasing oxygen concentration, while lifetime-based sensing monitors the decrease in phosphorescence lifetime. Lifetime-based methods can be advantageous as they are less susceptible to fluctuations in excitation intensity or dye concentration. [, , ]

Q14: What is the role of the matrix material in this compound-based oxygen sensors?

A: The matrix material influences the sensor's performance by affecting the oxygen permeability, the homogeneity of this compound dispersion, and the long-term stability of the sensing film. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3123704.png)

![3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3123709.png)

![Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3123729.png)

![2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3123737.png)

![4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B3123766.png)